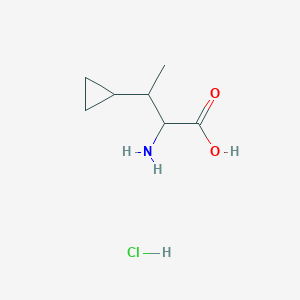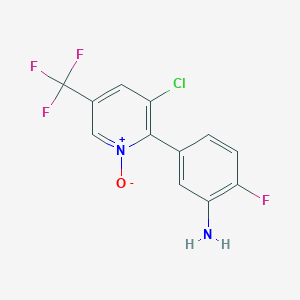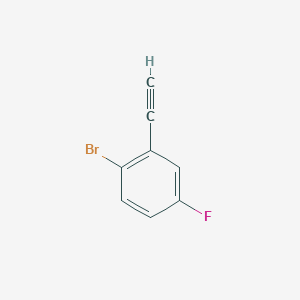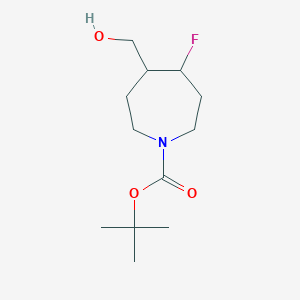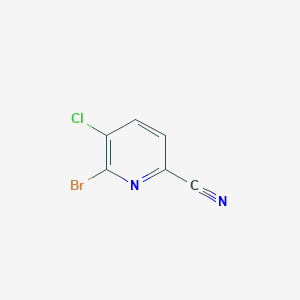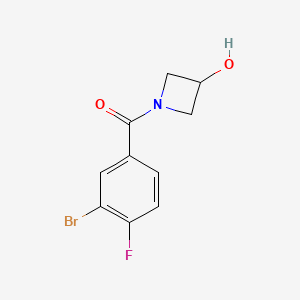
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol
描述
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol is a synthetic chemical compound belonging to the class of azetidines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.
化学反应分析
Types of Reactions
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The hydroxyl group on the azetidine ring can be oxidized to form ketones or reduced to form amines.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted benzoyl azetidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
科学研究应用
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and molecular targets.
Catalysis: Azetidine derivatives, including this compound, are used as catalysts in various organic reactions.
Material Science:
作用机制
The mechanism of action of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)azetidine: Lacks the hydroxyl group at the 3-position.
1-(3-Chloro-4-fluorobenzoyl)azetidin-3-ol: Contains a chlorine atom instead of bromine.
1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol: Contains a methyl group instead of fluorine.
Uniqueness
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol is unique due to the presence of both bromine and fluorine atoms on the benzoyl ring, along with the hydroxyl group on the azetidine ring.
属性
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-6(1-2-9(8)12)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYUUBQLEPVEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
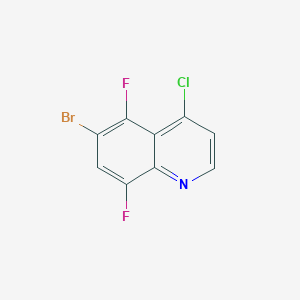
![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
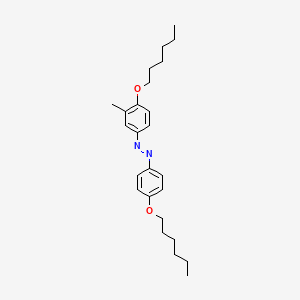
![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
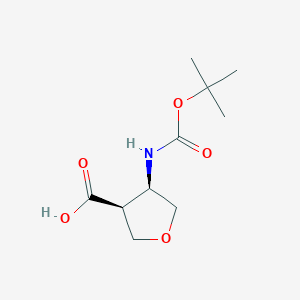
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)
